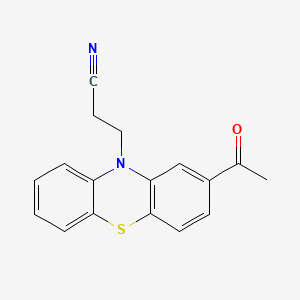

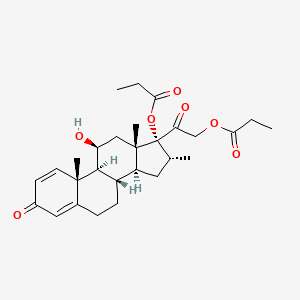

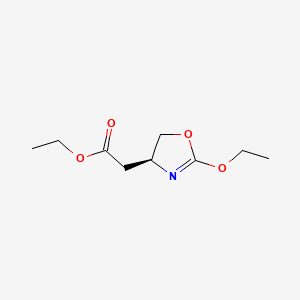

![molecular formula C25H22N2O8 B569476 [(19S)-7-Acetyloxy-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate CAS No. 1304788-26-8](/img/structure/B569476.png)

[(19S)-7-Acetyloxy-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you’re asking about is also known as Sacituzumab Govitecan . It’s an antibody-drug conjugate developed by Immunomedics for the treatment of solid tumors, including breast and urothelial cancers . It received its first approval on April 22, 2020, in the USA for the treatment of adult patients with metastatic triple-negative breast cancer (mTNBC) who have received at least two prior therapies for metastatic disease .

Synthesis Analysis

Sacituzumab Govitecan was developed by site-specific conjugation of the irinotecan active metabolite, SN-38 (govitecan), to a humanized monoclonal antibody (hRS7) against trophoblastic cell-surface antigen-2 (Trop-2) . SN-38 is covalently linked to hRS7 via a hydrolysable CL2A linker .Molecular Structure Analysis

The molecular formula of Sacituzumab Govitecan is C76H104N12O24S . It’s a complex molecule that includes a humanized monoclonal antibody, a linker, and a cytotoxic agent .Chemical Reactions Analysis

The chemical reactions involved in the action of Sacituzumab Govitecan are complex. The drug works by binding to Trop-2, a protein that is overexpressed in many solid tumors . Once bound, the drug is internalized into the cancer cell, where the cytotoxic agent SN-38 is released .Physical And Chemical Properties Analysis

The physical and chemical properties of Sacituzumab Govitecan are complex due to its nature as an antibody-drug conjugate . The drug has a molecular formula of C76H104N12O24S .Mécanisme D'action

The mechanism of action of Sacituzumab Govitecan involves the targeted delivery of the cytotoxic agent SN-38 to cancer cells . The drug binds to Trop-2 on the surface of the cancer cells, after which it is internalized and the SN-38 is released . This allows for a high concentration of the cytotoxic agent to be delivered directly to the cancer cells, minimizing damage to healthy cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(19S)-7-acetyloxy-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O8/c1-4-25(32)18-8-20-22-14(9-27(20)23(30)17(18)11-34-24(25)31)7-15-16(10-33-12(2)28)21(35-13(3)29)6-5-19(15)26-22/h5-8,32H,4,9-11H2,1-3H3/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLFOFWXHDKDEZ-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5COC(=O)C)OC(=O)C)N=C4C3=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5COC(=O)C)OC(=O)C)N=C4C3=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(19S)-7-Acetyloxy-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

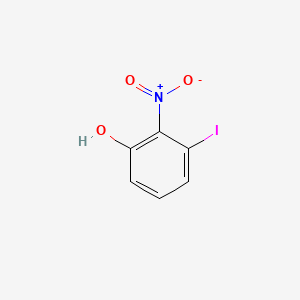

![5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B569404.png)

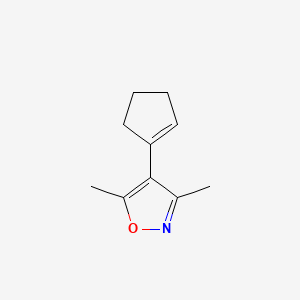

![1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one;hydrochloride](/img/structure/B569407.png)

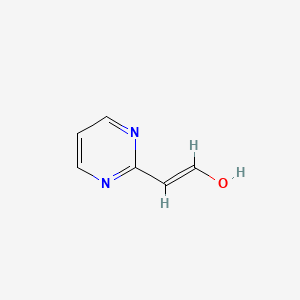

![1-[10-(3-Aminopropyl)phenothiazin-2-yl]ethanone](/img/structure/B569412.png)

![(3R,5R,8S,9S,10S,13S,14S,17S)-17-[(1S)-1,2-Dihydroxyethyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B569413.png)